Efaroxan, (S)-

Receptor binding α2-adrenoceptor Stereoselectivity

(S)-Efaroxan (CAS 143249-86-9), the levorotatory (-)-enantiomer of the imidazoline α2-adrenoceptor antagonist efaroxan, is a small-molecule tool compound (C13H16N2O, MW 216.28) primarily used to investigate a stereoselective, non-adrenergic binding site controlling insulin secretion. While the racemate and the (+)-enantiomer are potent α2-adrenoceptor antagonists, (S)-efaroxan shows markedly weaker affinity for these receptors, instead preferentially acting as an agonist at a novel 'non-adrenergic' islet site to directly stimulate insulin release and antagonize diazoxide.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 143249-86-9
Cat. No. B12786762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfaroxan, (S)-
CAS143249-86-9
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCC1(CC2=CC=CC=C2O1)C3=NCCN3
InChIInChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m0/s1
InChIKeyRATZLMXRALDSJW-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Efaroxan (CAS 143249-86-9): A Stereochemically Pure Imidazoline for Dissecting Non-Adrenergic Insulin Secretion


(S)-Efaroxan (CAS 143249-86-9), the levorotatory (-)-enantiomer of the imidazoline α2-adrenoceptor antagonist efaroxan, is a small-molecule tool compound (C13H16N2O, MW 216.28) primarily used to investigate a stereoselective, non-adrenergic binding site controlling insulin secretion [1]. While the racemate and the (+)-enantiomer are potent α2-adrenoceptor antagonists, (S)-efaroxan shows markedly weaker affinity for these receptors, instead preferentially acting as an agonist at a novel 'non-adrenergic' islet site to directly stimulate insulin release and antagonize diazoxide [2]. This makes it a critical tool for studying imidazoline-mediated, KATP channel-independent pathways in pancreatic β-cells without the confounding influence of α2-blockade.

Stereochemically pure (S)-enantiomer
Preferential agonist at non-adrenergic islet imidazoline site
Minimal α2-adrenoceptor engagement, avoids confounding blockade
Tool for KATP channel-independent insulin secretion studies

Why (S)-Efaroxan Cannot Be Substituted with the Racemate or (+)-Enantiomer in Mechanistic Studies


Substituting (S)-efaroxan with generic (±)-efaroxan or the (R)-enantiomer introduces a major confounding factor: potent α2-adrenoceptor antagonism. The enantiomers of efaroxan show opposite stereoselectivity, binding to distinct effector sites [1]. (R)-efaroxan blocks α2A-adrenoceptors with an IC50 of 9.9 nM, whereas (S)-efaroxan requires a 263-fold higher concentration (IC50 2.6 µM) and is functionally inactive at these receptors in many models [2]. Using the racemate or wrong enantiomer conflates two independent mechanisms—α2-antagonism and direct imidazoline-mediated insulin secretion—making it impossible to attribute observed effects to a single pathway. Only (S)-efaroxan, with its >99% enantiomeric excess [3], allows for the clean pharmacological isolation of the non-adrenergic imidazoline site.

Racemate or (+)-enantiomer introduces potent α2 antagonism

Using generic efaroxan or (R)-efaroxan conflates imidazoline-mediated insulin secretion with α2-blockade, complicating pathway attribution.

Opposite stereoselectivity at effector sites

(R)-efaroxan primarily acts on α2A-adrenoceptors, while (S)-efaroxan targets a non-adrenergic islet site. Mixing enantiomers masks mechanistic readouts.

Enantiomeric purity requirements for clean pharmacology

Only certified high enantiomeric excess ensures negligible α2-adrenergic contamination. Lower purity batches may produce off-target effects.

Quantitative Differentiation of (S)-Efaroxan from its (R)-Enantiomer and Racemate


263-Fold Lower α2A-Adrenoceptor Affinity Compared to (+)-Efaroxan

In a commercial radioligand binding assay, the (S)-(-)-enantiomer of efaroxan exhibits dramatically reduced affinity for the human α2A-adrenoceptor relative to the (R)-(+)-enantiomer [1].

α2A affinity comparison
Head-to-head
IC50: (S) 2.6 µM vs (R) 9.9 nM (263-fold lower)
Supports non-adrenergic mechanism attribution
Radioligand binding assay
Receptor binding α2-adrenoceptor Stereoselectivity Insulin secretion

100-Fold Lower In Vivo Antihyperglycaemic Potency Versus (+)-Efaroxan in Mice

The antihyperglycaemic potency of (S)-(-)-efaroxan is markedly weaker than that of (R)-(+)-efaroxan when assessed by oral glucose tolerance test (OGTT) in C57BL/6J mice [1].

In vivo glucose-lowering potency
Head-to-head
Minimal effective dose: (S) ≥3 mg/kg vs (R) 0.03 mg/kg (≥100-fold higher)
Supports minimal α2-adrenergic contribution to glucose effect for (S)
Oral glucose tolerance test in mice
In vivo pharmacology Glucose tolerance Diabetes OGTT

Preferential Mediation of Direct Insulin Secretion and Diazoxide Antagonism Over α2-Blockade

In isolated rat islets, the two enantiomers of efaroxan exert differential effects on three distinct secretory responses. (S)-(-)-efaroxan preferentially mediates direct stimulation of insulin secretion and the antagonism of diazoxide-induced inhibition, but is ineffective at relieving α2-adrenergic inhibition [1].

Insulin secretion functional profile
Head-to-head
(S)-efaroxan: α2-inhibition rescue ineffective; direct secretion effective; diazoxide antagonism effective. (R)-efaroxan: opposite profile.
Supports stereoselective non-adrenergic site on β-cells
Rat islet static incubation
Insulin secretion KATP channels Diazoxide Pancreatic islets

Lack of Synergy with Glibenclamide Contrasts with (+)-Enantiomer's Potentiating Effect

The ability of efaroxan to enhance the insulin secretory response to the sulphonylurea glibenclamide resides exclusively in the (R)-(+)-enantiomer. The (S)-(-)-enantiomer is completely ineffective in this regard, despite being able to potentiate glucose-induced insulin secretion [1].

Glibenclamide synergy
Head-to-head
(S)-efaroxan: no enhancement of glibenclamide-induced secretion. (R)-efaroxan: significant potentiation.
Supports α2-independent insulin pathway studies
Rat islets co-administered with glibenclamide
Sulphonylurea Glibenclamide Drug synergy Insulin secretion

Optimal Research Applications Leveraging the Unique Profile of (S)-Efaroxan


Isolating the 'I3' Imidazoline Receptor-Mediated Insulin Secretion Pathway

The primary value of (S)-efaroxan is as a selective agonist for the putative non-adrenergic 'I3' imidazoline binding site on pancreatic β-cells [1]. By using the (S)-enantiomer at concentrations below 2.6 µM, researchers can directly stimulate insulin secretion via this novel site while avoiding any significant interaction with α2A-adrenoceptors, which would require a 263-fold higher concentration. This enables clean functional and signal transduction studies of a pathway implicated in alternative diabetes therapies.

Negative Control for α2-Adrenoceptor-Mediated Effects in Imidazoline Pharmacology

In any experiment studying the effects of imidazoline compounds, (+)-efaroxan or racemic efaroxan will block α2-adrenoceptors as a primary mechanism. (S)-efaroxan serves as the essential negative control enantiomer to determine whether an observed effect is α2-dependent. Its inactivity in behavioral models of α2-adrenoceptor function, such as the enhancement of circling behavior in 6-OHDA-lesioned rats, validates this application [2].

Investigating KATP Channel-Independent Insulin Exocytosis

(S)-efaroxan's ability to antagonize diazoxide-induced hyperglycemia in vivo at a 1 mg/kg dose, a dose that fails to counteract UK14,304-induced hyperglycemia, confirms it works through a non-α2 mechanism on the secretory pathway [3]. Its similar potency to the (+)-enantiomer in depolarizing the β-cell membrane potential demonstrates that both enantiomers close KATP channels equally well. The (S)-enantiomer can thus be used to study the distal, KATP channel-independent effects on insulin granule exocytosis, a process distinct from the action of sulphonylureas or glinides.

Differentiating Imidazoline Binding Sites in CNS and Cardiovascular Research

Efaroxan is a recognized antagonist at I1 imidazoline receptors. The availability of the pure (S)-enantiomer allows for the dissection of I1-mediated effects from α2-mediated effects in complex physiological systems such as central blood pressure regulation and platelet aggregation [4]. This is crucial for target deconvolution studies aiming to develop novel cardiovascular drugs that modulate imidazoline binding sites without the side-effect profile associated with α2-blockade.

Application
Selection Property
Validation Focus
Imidazoline I3 pathway activation studies
Weak α2A affinity, non-adrenergic agonist profile
Insulin secretion in β-cell models
α2-adrenoceptor negative control
Minimal α2-adrenoceptor engagement
α2-dependent behavioral/cellular assays
KATP channel-independent exocytosis studies
Diazoxide antagonism, membrane depolarization
Insulin granule exocytosis endpoints
I1/α2 imidazoline site differentiation
I1 receptor antagonist with weak α2 affinity
Central blood pressure, platelet aggregation models
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